6-((5E)-5-{4-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid
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Overview
Description
Preparation Methods
The synthesis of 6-((5E)-5-{4-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid typically involves the condensation of 4-[(4-Methylbenzyl)oxy]benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable base, followed by the addition of hexanoic acid . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-((5E)-5-{4-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-((5E)-5-{4-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 6-((5E)-5-{4-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid include:
- 6-{(5E)-5-[3-Methoxy-4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
- 6-[(5E)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- 3-{(5E)-5-[3-(Benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C24H25NO4S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
6-[(5E)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H25NO4S2/c1-17-6-8-19(9-7-17)16-29-20-12-10-18(11-13-20)15-21-23(28)25(24(30)31-21)14-4-2-3-5-22(26)27/h6-13,15H,2-5,14,16H2,1H3,(H,26,27)/b21-15+ |
InChI Key |
FPPSMSXVUUCHHQ-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O |
Origin of Product |
United States |
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